molecular formula C19H28BrNO2 B12526145 4-bromobenzoic acid;N-cyclohexylcyclohexanamine CAS No. 817177-04-1

4-bromobenzoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B12526145
CAS No.: 817177-04-1
M. Wt: 382.3 g/mol
InChI Key: JDQBNZUWNAITAY-UHFFFAOYSA-N
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Description

4-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 4-bromobenzoic acid and N-cyclohexylcyclohexanamine 4-Bromobenzoic acid is an aromatic carboxylic acid with a bromine atom substituted at the para position of the benzene ring N-cyclohexylcyclohexanamine is a secondary amine with two cyclohexyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzoic acid can be achieved through the oxidation of 4-bromobenzyl alcohol using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C. The product is then purified through filtration and recrystallization.

N-cyclohexylcyclohexanamine can be synthesized by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for these compounds typically involve large-scale oxidation and reductive amination processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzoic acid undergoes various chemical reactions, including:

N-cyclohexylcyclohexanamine can participate in:

    Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.

    Alkylation: Introduction of alkyl groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Acylating Agents: Acyl chlorides, anhydrides.

Major Products Formed

    4-Bromobenzaldehyde: Formed from the oxidation of 4-bromobenzoic acid.

    4-Bromobenzyl Alcohol: Formed from the reduction of 4-bromobenzoic acid.

    Amides: Formed from the acylation of N-cyclohexylcyclohexanamine.

Scientific Research Applications

4-Bromobenzoic acid is used in the study of metabolic pathways and the detection of metabolites in biological systems . It is also employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals .

N-cyclohexylcyclohexanamine is utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. It serves as a building block for the preparation of complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-bromobenzoic acid involves its participation in oxidation-reduction reactions and nucleophilic substitutions. The bromine atom’s electron-withdrawing nature influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.

N-cyclohexylcyclohexanamine acts as a nucleophile in acylation and alkylation reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Similar structure with a chlorine atom instead of bromine.

    4-Methoxybenzoic Acid: Contains a methoxy group instead of a bromine atom.

    N-Cyclohexylmethylamine: Similar amine structure with a methyl group instead of a second cyclohexyl group.

Uniqueness

4-Bromobenzoic acid’s bromine substitution provides unique reactivity compared to other halogenated benzoic acids, making it valuable in specific synthetic applications. N-cyclohexylcyclohexanamine’s dual cyclohexyl groups offer steric hindrance and stability, distinguishing it from other secondary amines.

Properties

CAS No.

817177-04-1

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

IUPAC Name

4-bromobenzoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

JDQBNZUWNAITAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Br

Origin of Product

United States

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